molecular formula C10H21N3O B14122037 N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide

Katalognummer: B14122037
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: TYYJOJLGJFSJMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.298 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves several steps. The primary synthetic route includes the reaction of 1-propylpiperidine with ethanimidamide under specific conditions to yield the desired product. The reaction conditions typically involve controlled temperature and pressure settings to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide can be compared with other similar compounds, such as N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide. While both compounds share similar structural features, they differ in their specific chemical properties and biological effects. The unique aspects of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide include its specific molecular interactions and the resulting biological effects .

Eigenschaften

Molekularformel

C10H21N3O

Molekulargewicht

199.29 g/mol

IUPAC-Name

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide

InChI

InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

InChI-Schlüssel

TYYJOJLGJFSJMB-UHFFFAOYSA-N

Isomerische SMILES

CCCN1CCC(CC1)C/C(=N\O)/N

Kanonische SMILES

CCCN1CCC(CC1)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.